

Introduction: A Core Heterocyclic Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine

Cat. No.: B1520162

[Get Quote](#)

In the landscape of contemporary drug discovery, particularly in the pursuit of targeted therapies, the strategic design of small molecules hinges on the use of versatile and reactive chemical intermediates. Among these, **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine**, identified by its CAS number 857641-46-4, has emerged as a significant building block. This molecule belongs to the pyrazolopyrimidine class, a privileged heterocyclic scaffold that is a bioisostere of the adenine ring found in ATP.^[1] This structural mimicry allows derivatives of this scaffold to function effectively as inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.^{[1][2]}

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine**. We will delve into its synthesis, characterization, key reactions, and its pivotal role in the development of next-generation kinase inhibitors, grounding all information in established scientific literature and field-proven insights. The presence of a bromine atom on the pyrazole ring provides a crucial reactive handle, primarily for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse and complex molecular libraries for screening and lead optimization.^[3]

Physicochemical and Structural Properties

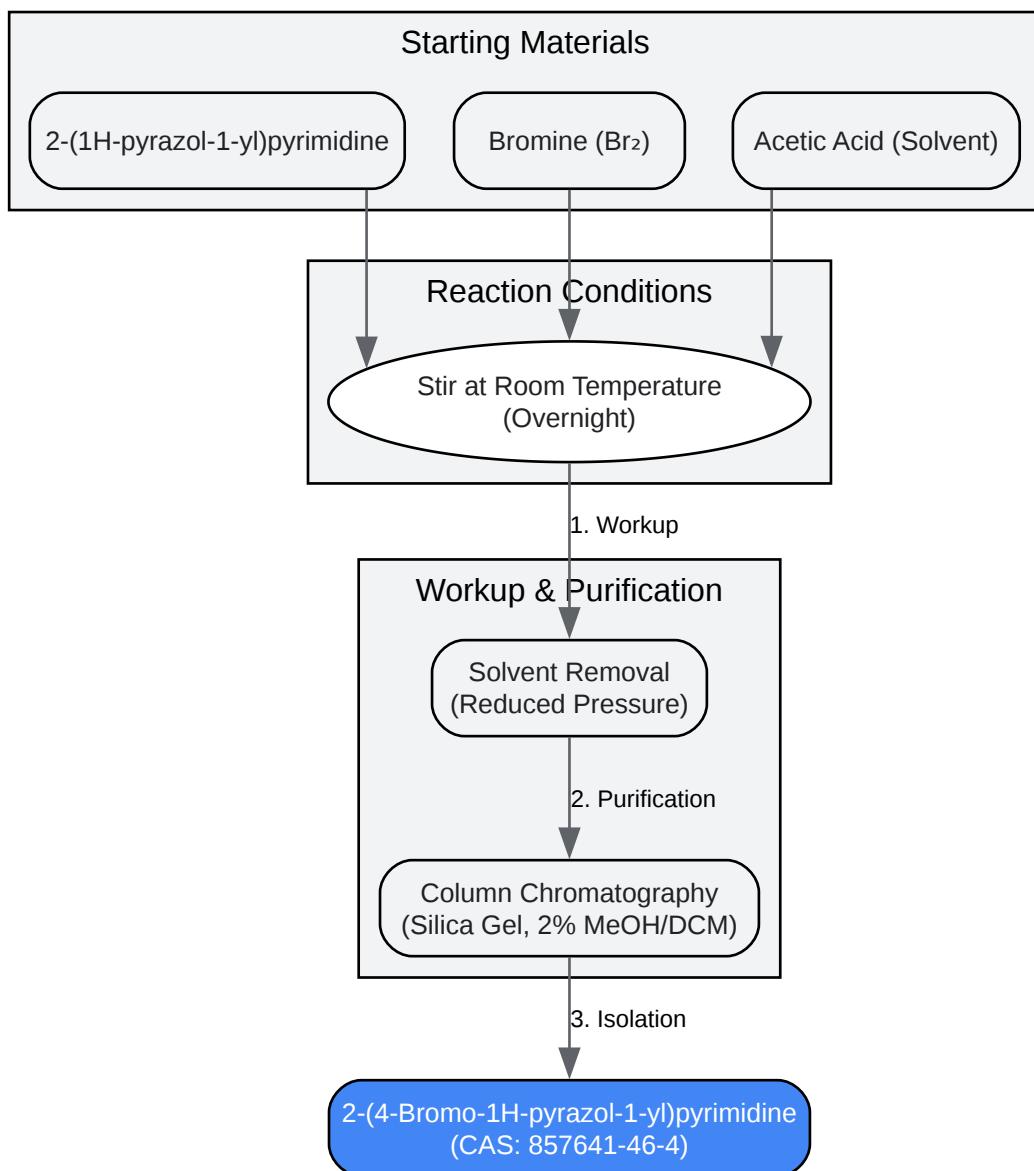
A foundational understanding of a compound's physical and chemical properties is essential for its effective use in synthesis and process development. The key attributes of **2-(4-Bromo-1H-**

2-(1H-pyrazol-1-yl)pyrimidine are summarized below.

Property	Value	Source(s)
CAS Number	857641-46-4	[4]
Molecular Formula	C ₇ H ₅ BrN ₄	[4]
Molecular Weight	225.05 g/mol	[4]
Monoisotopic Mass	223.970 u	[4]
Appearance	Light yellow solid (typical)	[5]
Boiling Point	402.2 ± 37.0 °C (Predicted)	[6]
Density	1.79 ± 0.1 g/cm ³ (Predicted)	[6]

Synthesis and Characterization: A Validated Protocol

The reliable synthesis of this intermediate is critical for its application in multi-step drug development campaigns. The most common and efficient method reported is the electrophilic bromination of the precursor, 2-(1H-pyrazol-1-yl)pyrimidine.


Causality in Experimental Design

The choice of an acetic acid solvent system is deliberate. Acetic acid is a polar, protic solvent that can facilitate the reaction by stabilizing charged intermediates. Furthermore, it can help to activate the bromine molecule, making it a more effective electrophile for attacking the electron-rich pyrazole ring. The reaction is typically performed at room temperature overnight to ensure complete conversion while minimizing potential side reactions. The purification by column chromatography is a standard and necessary step to remove any unreacted starting material or di-brominated byproducts, ensuring the high purity required for subsequent sensitive coupling reactions.

Detailed Experimental Protocol: Synthesis

Reaction: Bromination of 2-(1H-pyrazol-1-yl)pyrimidine

- Preparation: To a solution of 2-(1H-pyrazol-1-yl)pyrimidine (0.55 g, 3.7 mmol) in acetic acid (5 mL), add a solution of bromine (1.2 g, 7.5 mmol) in acetic acid (3 mL) dropwise at room temperature.
- Reaction: Stir the resulting mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: After the reaction is complete, remove the acetic acid under reduced pressure (rotary evaporation).
- Purification: The crude residue is then purified by column chromatography on silica gel. A typical eluent system is 2% methanol in dichloromethane.
- Isolation: Combine the fractions containing the pure product and concentrate under vacuum to yield **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine** as a solid (Typical yield: 0.7 g, 85%).[4]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine**.

Characterization Data

While specific, published spectra for this exact compound are not readily available in the searched literature, characterization would be confirmed using standard analytical techniques.

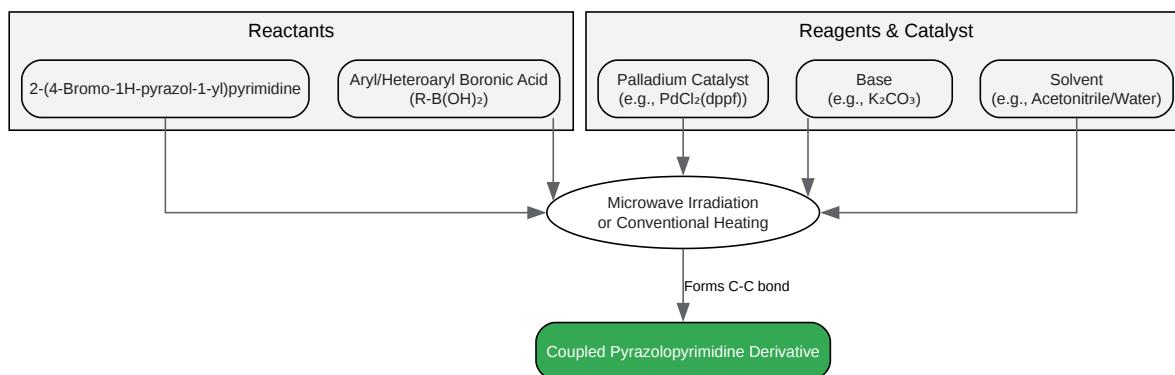
- Mass Spectrometry (MS): For a compound with the formula $C_7H_5BrN_4$, the expected monoisotopic mass is 223.970 u. In electrospray ionization mass spectrometry (ESI-MS),

one would expect to observe the protonated molecular ion $[M+H]^+$ at m/z values of approximately 224.977 and 226.975, reflecting the natural isotopic abundance of bromine (^{79}Br and ^{81}Br).^[4]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would show characteristic signals for the protons on the pyrimidine and pyrazole rings. The chemical shifts and coupling constants would confirm the substitution pattern.
 - ^{13}C NMR: The spectrum would show seven distinct carbon signals, with the carbon atom bonded to bromine appearing at a characteristic chemical shift.

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary utility of **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine** in drug discovery is its role as an intermediate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is a key reactive site for forming new carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is a powerful and widely used method for this purpose.^[3] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the pyrazole ring, which is a common strategy for exploring the structure-activity relationship (SAR) of kinase inhibitors.^[7]


Causality in Experimental Design

The Suzuki-Miyaura reaction is a catalytic cycle that requires several key components. A palladium catalyst, often with specific phosphine ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene), is essential to facilitate the oxidative addition and reductive elimination steps. A base, such as potassium carbonate, is required to activate the boronic acid derivative for the transmetalation step. The reaction is often heated, sometimes using microwave irradiation, to accelerate the reaction rate and improve yields.

General Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Palladium-catalyzed coupling of **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine** with a boronic acid derivative.

- Preparation: In a microwave-safe vial, combine **2-(4-bromo-1H-pyrazol-1-yl)pyrimidine** (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{PdCl}_2(\text{dppf})$) (0.05-0.1 eq), and a base like aqueous potassium carbonate (2.0-3.0 eq).
- Solvent Addition: Add a suitable solvent, such as acetonitrile or a dioxane/water mixture.
- Reaction: Seal the vial and heat the mixture using microwave irradiation (e.g., at 145°C for 15 minutes) or conventional heating until the starting material is consumed (monitored by TLC or LC-MS).
- Workup: After cooling, the reaction mixture can be neutralized with a mild acid (e.g., acetic acid) and extracted with an organic solvent like ethyl acetate.
- Purification: The combined organic layers are dried, concentrated, and the crude product is purified, typically by High-Performance Liquid Chromatography (HPLC) or column chromatography, to yield the desired coupled product.^[4]

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura cross-coupling reaction.

Mechanism of Action: A Privileged Scaffold for Kinase Inhibition

The pyrazolopyrimidine scaffold is a cornerstone of many clinically successful kinase inhibitors. Its efficacy stems from its ability to act as an ATP mimic. Protein kinases have a conserved ATP-binding pocket, and a key feature of this pocket is the "hinge region," which forms hydrogen bonds with the adenine ring of ATP.[\[1\]](#)

Pyrazolopyrimidine derivatives, being bioisosteres of adenine, can effectively occupy this pocket and form one or more critical hydrogen bonds with the backbone amide groups of the hinge region residues. This competitive binding prevents ATP from accessing the active site, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates and blocking the associated signaling pathway. The diverse substituents added via reactions like the Suzuki coupling interact with other regions of the ATP pocket, conferring potency and selectivity for specific kinases (e.g., EGFR, Trk, CDK, PI3K).[\[2\]](#)[\[7\]](#)[\[8\]](#)

Caption: General binding mode of a pyrazolopyrimidine kinase inhibitor.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling **2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[\[6\]](#)
- Handling: Avoid breathing dust, fumes, or vapors. Use in a well-ventilated area or under a chemical fume hood.[\[6\]](#)
- Storage: Store in a tightly closed container in a cool, dry place.
- First Aid:
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

- Skin Contact: Wash off with soap and plenty of water.
- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

Conclusion

2-(4-Bromo-1H-pyrazol-1-yl)pyrimidine is more than just a chemical compound; it is a key enabler in the rational design of targeted therapeutics. Its straightforward synthesis and, most importantly, the reactive bromine handle make it an exceptionally valuable intermediate for medicinal chemists. Through robust and versatile reactions like the Suzuki-Miyaura coupling, this scaffold provides rapid access to a diverse chemical space, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. Its foundational role as an ATP-mimetic hinge-binder ensures its continued relevance in the development of inhibitors for a wide range of protein kinases, underscoring its importance in the ongoing quest for more effective and selective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbino.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE | 857641-46-4 [amp.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Introduction: A Core Heterocyclic Scaffold in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1520162#2-4-bromo-1h-pyrazol-1-yl-pyrimidine-cas-number-857641-46-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com